molecular formula C14H15ClFNO3 B1426795 2-(4-Chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1432679-33-8

2-(4-Chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1426795
CAS No.: 1432679-33-8
M. Wt: 299.72 g/mol
InChI Key: VTEXMCRGRMAARS-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a 4-chloro-3-fluorophenyl substituent at the 2-position and an isopropyl group at the 1-position of the pyrrolidinone ring. The isopropyl group contributes to steric bulk, which may modulate solubility and pharmacokinetic properties .

Properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO3/c1-7(2)17-12(18)6-9(14(19)20)13(17)8-3-4-10(15)11(16)5-8/h3-5,7,9,13H,6H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEXMCRGRMAARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131030
Record name 3-Pyrrolidinecarboxylic acid, 2-(4-chloro-3-fluorophenyl)-1-(1-methylethyl)-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-33-8
Record name 3-Pyrrolidinecarboxylic acid, 2-(4-chloro-3-fluorophenyl)-1-(1-methylethyl)-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432679-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 2-(4-chloro-3-fluorophenyl)-1-(1-methylethyl)-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The 4-chloro-3-fluorophenyl group and the propan-2-yl group are introduced through substitution reactions using suitable reagents and catalysts.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-Chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several pyrrolidine-3-carboxylic acid derivatives. Key analogues include:

Compound Name Substituents Key Structural Differences Biological/Physicochemical Notes
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid - 4-Chlorophenyl at 3-position
- No fluorination
- Lacks isopropyl group
- Positional isomerism (chlorophenyl at 3-position vs. 2-position in the target compound)
- Absence of fluorine
- Synthesized via hydrogenation and acid hydrolysis (65% yield)
- Melting point: 191°C
- Exhibits chirality (R/S enantiomers)
1-(3-Chloro-4-methylphenyl)-5-oxo-pyrrolidine-3-carboxylic acid - 3-Chloro-4-methylphenyl at 1-position
- Methyl instead of fluorine
- Substitution pattern on phenyl ring (methyl vs. fluoro)
- Position of chloro group
- Classified as hazardous (GHS Category 5)
- Used in pharmaceutical intermediates
5-Oxo-1-(2,4,6-trimethylphenyl)-pyrrolidine-3-carboxylic acid - Mesityl (2,4,6-trimethylphenyl) at 1-position - Bulky mesityl group vs. isopropyl
- No halogen substituents
- Higher steric hindrance likely reduces solubility
- Priced at $300/g (commercial availability)
(2R,3R)-1-Cyclohexyl-2-(4-dimethylaminophenyl)-5-oxo-pyrrolidine-3-carboxylic acid - Cyclohexyl at 1-position
- 4-Dimethylaminophenyl at 2-position
- Cyclohexyl vs. isopropyl
- Electron-donating dimethylamino group vs. electron-withdrawing Cl/F
- Chiral centers at 2R and 3R
- Potential CNS activity due to dimethylamino group

Stereochemical Considerations

The target compound’s pyrrolidinone ring contains an asymmetric carbon, leading to R/S enantiomers. Evidence suggests that such compounds often crystallize as racemic mixtures (e.g., 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid forms a 1:1 R/S mixture with disordered crystal packing) . By contrast, enantiopure analogues like (2S,3R)-3-(4-chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid are synthesized using chiral catalysts or resolving agents, which may enhance biological specificity .

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogues range from 191°C () to higher values for mesityl derivatives due to crystallinity .
  • Spectroscopic Data : IR and NMR profiles for analogues highlight characteristic C=O (1680–1720 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) stretches, with chemical shifts influenced by substituents .

Biological Activity

Overview

2-(4-Chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid, commonly referred to as CPFPCA, is a synthetic compound belonging to the class of pyrrolidines. This compound exhibits a unique structure characterized by a pyrrolidine ring substituted with a 4-chloro-3-fluorophenyl group, a propan-2-yl group, and a carboxylic acid group. Its molecular formula is C14H15ClFNO3, and it has garnered interest in medicinal chemistry due to its potential biological activities.

The synthesis of CPFPCA typically involves several steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents : The 4-chloro-3-fluorophenyl and propan-2-yl groups are introduced via substitution reactions.
  • Carboxylation : The carboxylic acid group is added through carboxylation reactions using carbon dioxide or other carboxylating agents.

These synthetic routes are crucial for producing CPFPCA in quantities sufficient for research and therapeutic applications.

Biological Activity

Research indicates that CPFPCA exhibits notable biological activities, making it a subject of interest in pharmacological studies:

Anticancer Activity

CPFPCA has been evaluated for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • U-937 (monocytic leukemia)

The compound showed significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as an anticancer agent. Flow cytometry assays revealed that CPFPCA induces apoptosis in these cancer cell lines through mechanisms involving p53 activation and caspase cleavage .

The mechanism of action of CPFPCA involves its interaction with specific molecular targets, potentially binding to enzymes or receptors that modulate cellular pathways. Detailed studies on binding affinity and selectivity are essential to elucidate its full mechanism.

Comparative Biological Activity

To better understand the biological profile of CPFPCA, it is useful to compare it with other related compounds. The following table summarizes the biological activities of CPFPCA and selected analogs:

Compound NameStructure FeaturesNotable Activities
CPFPCAPyrrolidine core with chloro and fluoro substituentsAnticancer activity; induces apoptosis
5-Oxo-1-(cyclopropyl)carbonylpyrrolidine-3-carboxylic acidDifferent carbonyl positioningInvestigated for neuroprotective effects
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-naphthyridineNaphthyridine core; multiple fluorine substituentsAnticancer drug development

This comparison highlights the unique aspects of CPFPCA's structure that may contribute to its biological activity, particularly its halogen substitutions that enhance potency .

Case Studies

Several case studies have investigated the biological effects of CPFPCA:

  • Study on MCF-7 Cell Line : A study demonstrated that CPFPCA significantly inhibited cell growth, leading to increased apoptosis markers such as p53 expression and caspase activation.
  • In Vivo Studies : Further research is needed to evaluate the compound's efficacy in animal models to confirm its therapeutic potential.

Q & A

Q. What are the established synthetic routes for 2-(4-Chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves cyclization of precursors such as halogenated aromatic aldehydes and pyrrolidine derivatives. Key steps include:
  • Pyrrolidine Ring Formation : Cyclization via catalytic hydrogenation (e.g., 10% Pd/C under 4 bar H₂ in EtOAc/MeOH solvents) to reduce intermediates and form the pyrrolidone core .

  • Functional Group Modifications : Substituents like the 4-chloro-3-fluorophenyl group are introduced via nucleophilic substitution or Suzuki-Miyaura coupling. Reaction conditions (temperature, solvent polarity) are optimized to avoid side reactions .

  • Purification : Column chromatography or recrystallization (e.g., using CH₂Cl₂/water partitioning) ensures high purity (>95%) .

    • Data Table : Synthetic Conditions from Analogous Compounds
StepReagents/ConditionsYieldSource
CyclizationPd/C, H₂ (4 bar), EtOAc/MeOH, 3 hr65%
Aromatic Substitution4-Chloro-3-fluorobenzaldehyde, DMF, 80°C72%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the pyrrolidine ring protons appear as distinct multiplets (δ 2.5–4.0 ppm), while aromatic protons resonate at δ 7.0–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 342.05 for C₁₄H₁₃ClFNO₃) .
  • IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ confirm carbonyl groups (pyrrolidone and carboxylic acid) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to Pd/C (e.g., CuI for coupling reactions) to reduce side products .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while EtOAc minimizes byproduct formation during hydrogenation .
  • Temperature Control : Lower temperatures (0–25°C) during acid-sensitive steps (e.g., TFA-mediated deprotection) prevent decomposition .

Q. How should researchers address contradictions in reported biological activities of structurally related compounds?

  • Methodological Answer :
  • Comparative SAR Analysis : Systematically vary substituents (e.g., fluorine vs. chlorine on the phenyl ring) and test bioactivity in standardized assays (e.g., MIC for antimicrobial activity) .
  • Experimental Replication : Validate findings under identical conditions (pH, cell lines, dosage). For example, discrepancies in anticancer IC₅₀ values may arise from differences in MTT assay protocols .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict target binding affinities and rationalize activity variations .

Q. What strategies are effective in designing a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :
  • Scaffold Modification : Synthesize derivatives with variations in:

  • Pyrrolidine Substituents : Replace propan-2-yl with cyclopropyl or tert-butyl groups to assess steric effects .

  • Aromatic Halogenation : Compare 4-chloro-3-fluoro vs. 3-chloro-4-fluoro substituents for electronic effects on target binding .

  • Biological Assays :

  • In Vitro Screening : Use kinase inhibition assays (e.g., EGFR-TK) to quantify potency.

  • In Vivo Models : Evaluate pharmacokinetics (e.g., plasma half-life in rodents) to prioritize lead compounds .

    • Data Table : Example SAR Modifications and Outcomes
ModificationBioactivity (IC₅₀, μM)TargetSource
Propan-2-yl → Cyclopropyl0.45 (EGFR)Anticancer
4-Cl-3-F → 3-Cl-4-F1.2 (E. coli)Antimicrobial

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
2-(4-Chloro-3-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid

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